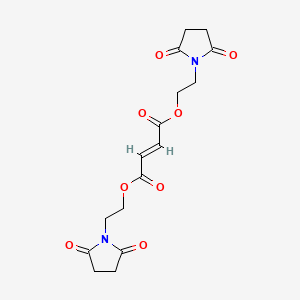

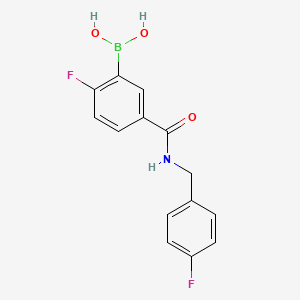

![molecular formula C48H32N2O6 B3325303 4,4''-双(双(4-甲酰苯基)氨基)-[1,1':4',1''-联苯]-2',5'-二甲醛 CAS No. 2097132-15-3](/img/structure/B3325303.png)

4,4''-双(双(4-甲酰苯基)氨基)-[1,1':4',1''-联苯]-2',5'-二甲醛

描述

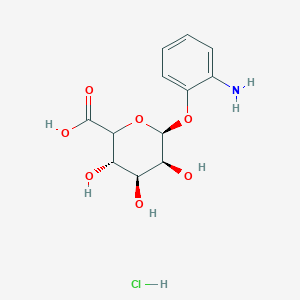

“4,4’‘-Bis(bis(4-formylphenyl)amino)-[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde” is an organic compound with the molecular formula C48H32N2O6 . It is a hexa-aldehyde monomer that has two aldehyde groups in the middle of the backbone of a D2h-symmetric tetraaldehyde .

Synthesis Analysis

The synthesis of this compound involves the condensation of the hexa-aldehyde monomer . In a similar synthesis process, an A2B2 type monomer was used for the fabrication of continuous and highly crystalline 2D imine-linked covalent organic framework (COF) films via interfacial self-polymerization .Molecular Structure Analysis

The molecular structure of this compound is characterized by its extended two-dimensional (2D) or three-dimensional (3D) frameworks with precise spatial structures and building block distribution . The increased π–π interactions enhance the crystallinity and reduce the HOMO–LUMO gap, suggesting an enhanced ability for electron transfer .Chemical Reactions Analysis

This compound is used in the fabrication of 2D imine-linked covalent organic framework (COF) films via interfacial self-polymerization . The reaction involves the condensation of the hexa-aldehyde monomer .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its inherent porosity and crystallinity . It exhibits intense emission in moderately polar solvents as well as in the solid state .科学研究应用

有机光电子学和 OLED 应用

有机光电子的出现为传统光电子学提供了有希望的替代方案,利用新的共轭系统来提高性能。具体来说,与所讨论化合物密切相关的 BODIPY 基材料已在 OLED 中作为活性材料找到应用。这些发展强调了该材料作为“无金属”红外发射器的潜力,促进了 OLED 技术的进步和从传感器和有机薄膜晶体管到有机光伏的应用。这篇综述重点介绍了 BODIPY 基有机半导体在 OLED 器件中的设计、合成和应用方面取得的重大进展,旨在激发该领域的进一步研究 (Squeo & Pasini, 2020)。

作用机制

未来方向

The future directions of this compound involve its use in the fabrication of covalent organic frameworks (COFs) with hierarchical porosity . These COFs have potential applications in various fields due to their unique properties such as tunable thickness, stable acidichromism sensors with rapid response, low detection limit, and good repeatability .

属性

IUPAC Name |

2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H32N2O6/c51-27-33-1-13-41(14-2-33)49(42-15-3-34(28-52)4-16-42)45-21-9-37(10-22-45)47-25-40(32-56)48(26-39(47)31-55)38-11-23-46(24-12-38)50(43-17-5-35(29-53)6-18-43)44-19-7-36(30-54)8-20-44/h1-32H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIHMUQSIMZVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC(=C(C=C4C=O)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

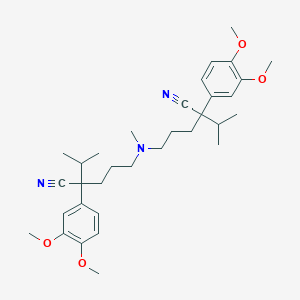

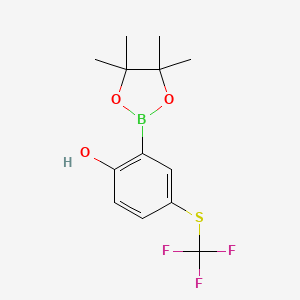

![3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3325247.png)

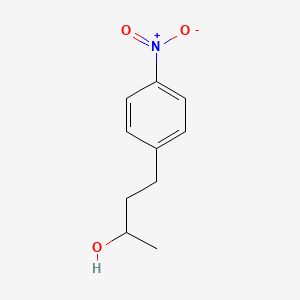

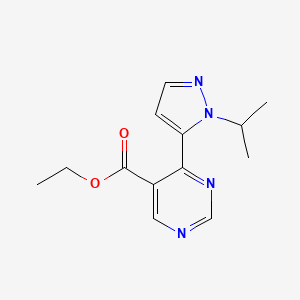

![benzyl (3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)pyrrolidine-1-carboxylate](/img/structure/B3325266.png)

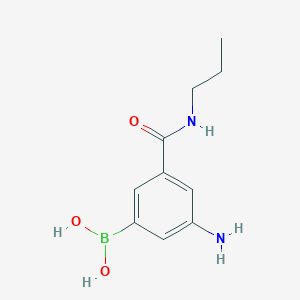

![Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate](/img/structure/B3325273.png)

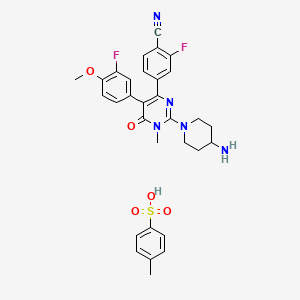

![2-(4-Methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide hydrochloride](/img/structure/B3325328.png)

![Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B3325329.png)